molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No.: B077567
CAS No.: 13070-25-2
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-1,4-benzoquinone is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQQGMYSDRBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369604
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13070-25-2
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Bromo-5-methyl-1,4-benzoquinone" CAS number 13070-25-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-5-methyl-1,4-benzoquinone (CAS 13070-25-2) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated p-benzoquinone of significant interest in synthetic organic chemistry and drug discovery. We will delve into its synthesis, explore its chemical reactivity, and discuss its potential as a versatile building block for the development of novel therapeutic agents.

Introduction: The Significance of the 1,4-Benzoquinone Scaffold

1,4-Benzoquinones are a class of organic compounds that are ubiquitous in nature and play crucial roles in biological systems, primarily in electron transport and oxidative phosphorylation.[1] Their inherent redox activity and ability to participate in a variety of chemical transformations have made them a privileged scaffold in medicinal chemistry.[1][2] Numerous natural and synthetic 1,4-benzoquinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The introduction of substituents onto the benzoquinone ring allows for the fine-tuning of its electronic properties and biological activity, making substituted benzoquinones like this compound valuable intermediates for the synthesis of complex molecular architectures.[2][4]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the exact molecule is available, other properties are inferred from its hydroquinone precursor and related bromo-benzoquinones.

PropertyValueSource
CAS Number 13070-25-2-
Molecular Formula C₇H₅BrO₂PubChem
Molecular Weight 201.02 g/mol PubChem
Appearance Yellow crystalline solid (inferred)General knowledge of benzoquinones
IUPAC Name 2-Bromo-5-methylcyclohexa-2,5-diene-1,4-dionePubChem
Synonyms 2-Bromo-5-methyl-p-benzoquinone-

Note: Experimental data for this specific compound is limited in publicly available literature. Properties are often inferred from closely related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region for the two vinyl protons and a singlet in the aliphatic region for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the two olefinic carbons attached to bromine and the methyl group, and the two olefinic carbons attached to hydrogen, as well as the methyl carbon.[5]

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the quinone carbonyl groups (typically around 1650-1680 cm⁻¹) and C=C stretching of the ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of 1,4-benzoquinones is the oxidation of the corresponding hydroquinones.[4] Therefore, this compound is readily prepared by the oxidation of 2-Bromo-5-methylhydroquinone (CAS 67289-05-8).[6]

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired scale, reaction conditions, and tolerance of other functional groups.[1][4]

General Oxidation Protocol:

This protocol is a generalized procedure based on common methods for hydroquinone oxidation.

Step 1: Dissolution of the Hydroquinone

  • Dissolve 2-Bromo-5-methylhydroquinone in a suitable organic solvent such as diethyl ether, dichloromethane, or acetone.

Step 2: Addition of the Oxidizing Agent

  • Slowly add a solution or suspension of the oxidizing agent to the stirred hydroquinone solution at room temperature or below. Common oxidizing agents include:

    • Silver(I) oxide (Ag₂O)

    • Manganese dioxide (MnO₂)

    • Ceric ammonium nitrate (CAN)[4]

    • Fremy's salt (potassium nitrosodisulfonate)[1]

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting hydroquinone is completely consumed.

Step 4: Work-up and Purification

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography on silica gel.

Diagram: Synthesis of this compound

G cluster_0 Oxidation of 2-Bromo-5-methylhydroquinone start 2-Bromo-5-methylhydroquinone (CAS 67289-05-8) product This compound (CAS 13070-25-2) start->product Oxidation reagent Oxidizing Agent (e.g., Ag2O, MnO2, CAN) reagent->product

Caption: General synthetic route to this compound via oxidation.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electrophilic nature of the quinone ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group influences the regioselectivity of these reactions.

Nucleophilic Addition (Michael Addition)

As an α,β-unsaturated ketone, this compound readily undergoes 1,4-conjugate addition (Michael addition) with a variety of nucleophiles, including amines, thiols, and enolates.[3] The position of nucleophilic attack is directed by both steric and electronic factors.

Diagram: Michael Addition to this compound

G quinone This compound adduct Michael Adduct quinone->adduct Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->adduct

Caption: General representation of a Michael addition reaction.

Diels-Alder Reactions

1,4-Benzoquinones are excellent dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. This compound can react with a variety of dienes to form bicyclic adducts, which can be further functionalized. The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on both the diene and the dienophile.

Nucleophilic Substitution

The bromine atom on the quinone ring is activated towards nucleophilic aromatic substitution, although this is generally less facile than Michael addition.[3] Under forcing conditions or with highly reactive nucleophiles, the bromine atom can be displaced.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.

Anticancer Drug Development

Many naturally occurring and synthetic quinones exhibit potent anticancer activity.[1][2] For instance, thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) has been extensively studied for its chemopreventive and anticancer effects.[7] The structural similarity of this compound to thymoquinone suggests its potential as a precursor for novel anticancer agents. The bromo substituent provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Antimicrobial Agents

Quinones are known to possess antimicrobial properties.[3] The electrophilic nature of the quinone ring can lead to the alkylation of biological nucleophiles in microorganisms, disrupting cellular processes. Derivatives of this compound could be synthesized and screened for their activity against a panel of bacterial and fungal pathogens.

Versatile Synthetic Intermediate

Beyond its direct biological applications, this compound serves as a versatile building block in organic synthesis.[4] Its ability to undergo Michael additions and Diels-Alder reactions makes it a key component in the total synthesis of complex natural products.

Diagram: Workflow for Drug Discovery Application

G start This compound synthesis Synthesis of Derivatives (e.g., via Michael Addition) start->synthesis screening Biological Screening (Anticancer, Antimicrobial) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: A potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and diverse reactivity make it an attractive starting material for the construction of complex molecules with a wide range of potential biological activities. Further investigation into the properties and applications of this compound and its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

  • Recent advances in 1,4-benzoquinone chemistry - SciELO. (2011-01-06). Retrieved from [Link]

  • Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones - Academic Journals. Retrieved from [Link]

  • 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem. Retrieved from [Link]

  • SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER” - Jetir.Org. Retrieved from [Link]

  • (PDF) Recent advances in 1,4-benzoquinone chemistry - ResearchGate. Retrieved from [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. Retrieved from [Link]

  • 2-Bromo-5-methylhydroquinone | C7H7BrO2 | CID 334077 - PubChem. Retrieved from [Link]

  • 1,4-Benzoquinone, BQ - Organic Chemistry Portal. Retrieved from [Link]

  • Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - NIH. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 2-Bromo-5-methyl-1,4-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-methyl-1,4-benzoquinone is a halogenated p-benzoquinone derivative of significant interest in synthetic organic chemistry. Its reactive dienone system, coupled with the electronic and steric influences of the bromo and methyl substituents, makes it a versatile building block for the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the structural verification of its downstream products. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the spectroscopic signatures we anticipate. The quinone ring is an electron-deficient system, with the two carbonyl groups acting as strong electron-withdrawing groups. The bromine atom further withdraws electron density via induction, while the methyl group is a weak electron-donating group. This substitution pattern breaks the symmetry of the p-benzoquinone core, leading to a unique set of signals in its various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the olefinic region and one signal in the aliphatic region, corresponding to the two vinylic protons and the methyl protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.2Quartet (q) or Doublet of Quartets (dq)1HH-6This proton is adjacent to the bromine-bearing carbon, which deshields it. It will be split by the adjacent methyl group.
~6.6 - 6.8Quartet (q) or Doublet of Quartets (dq)1HH-3This proton is adjacent to the methyl-bearing carbon. It will be split by the adjacent vinylic proton and the methyl group.
~2.1 - 2.3Doublet (d)3H-CH₃The methyl protons are attached to a sp² carbon and will show a characteristic chemical shift in this region. They will be split by the adjacent vinylic proton.

Rationale for Predictions: The chemical shifts of vinylic protons in benzoquinones are typically found between 6.5 and 7.5 ppm. The electron-withdrawing bromine atom will cause a downfield shift for the adjacent proton (H-6). The electron-donating methyl group will cause a slight upfield shift for the adjacent proton (H-3). The coupling constants between the vinylic protons are expected to be small (J ≈ 2-3 Hz), and the coupling to the methyl group will also be in a similar range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to seven distinct singlets.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190C=O (C4)Carbonyl carbons in quinones are highly deshielded. This carbonyl is adjacent to a carbon bearing a methyl group.
~180 - 185C=O (C1)This carbonyl is adjacent to the bromine-substituted carbon.
~145 - 150C-Br (C2)The carbon attached to bromine will be significantly deshielded.
~140 - 145=C-CH₃ (C5)The carbon attached to the methyl group.
~135 - 140=CH (C6)Vinylic carbon adjacent to the carbonyl and the bromine-substituted carbon.
~130 - 135=CH (C3)Vinylic carbon adjacent to the carbonyl and the methyl-substituted carbon.
~15 - 20-CH₃The methyl carbon.

Rationale for Predictions: Carbonyl carbons in benzoquinones resonate at very low field (180-190 ppm). The carbons directly attached to the electron-withdrawing bromine and the carbonyl groups will also be significantly downfield. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl groups and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1660 - 1680StrongC=O stretchingThe conjugated carbonyl groups in p-benzoquinones typically show strong absorptions in this region. The two non-equivalent carbonyls may lead to a broadened or split peak.
~1600 - 1620MediumC=C stretchingStretching vibrations of the carbon-carbon double bonds within the quinone ring.
~3000 - 3100Weak=C-H stretchingStretching vibrations of the vinylic C-H bonds.
~2850 - 2950WeakC-H stretchingStretching vibrations of the C-H bonds in the methyl group.
~550 - 650MediumC-Br stretchingThe carbon-bromine bond stretching vibration is expected in the fingerprint region.

Rationale for Predictions: The most prominent feature in the IR spectrum will be the intense carbonyl stretch. The exact position is sensitive to the electronic effects of the substituents. The C=C double bond stretches will appear at a lower frequency. The C-H stretches are typically weaker and appear at their characteristic positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₅BrO₂) is approximately 200.0 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a ratio of approximately 1:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of key functional groups.

M [M]⁺˙ m/z = 200/202 M_minus_CO [M-CO]⁺˙ m/z = 172/174 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z = 121 M->M_minus_Br - Br˙ M_minus_CO_minus_Br [M-CO-Br]⁺ m/z = 93 M_minus_CO->M_minus_CO_minus_Br - Br˙ M_minus_Br->M_minus_CO_minus_Br - CO

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zIonRationale
200/202[C₇H₅BrO₂]⁺˙ (M⁺˙)Molecular ion peak, showing the isotopic pattern of bromine.
172/174[C₆H₅BrO]⁺˙Loss of a neutral carbon monoxide (CO) molecule.
121[C₇H₅O₂]⁺Loss of a bromine radical (Br˙).
93[C₆H₅O]⁺Subsequent loss of CO from the [M-Br]⁺ ion, or loss of Br˙ from the [M-CO]⁺˙ ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific probe and solvent.

    • For ¹H NMR, acquire a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, acquire a proton-decoupled experiment. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: For a relatively small and somewhat volatile molecule like this compound, Electron Ionization (EI) is a suitable technique for GC-MS, as it provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra and the rationale behind them, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The provided experimental protocols offer a foundation for obtaining high-quality data for this and other related small molecules.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct citations for experimental data of this compound are not provided. The information herein is synthesized from established knowledge in the field of organic spectroscopy.

Solubility Profile of 2-Bromo-5-methyl-1,4-benzoquinone in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methyl-1,4-benzoquinone is a substituted p-benzoquinone, a class of compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available experimental data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and physicochemical properties. This theoretical assessment is complemented by established solubility data for structurally related analogs and, most critically, a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in any organic solvent of interest.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For a compound like this compound (CAS No. 13070-25-2), this data dictates solvent selection for organic synthesis, informs the design of purification strategies such as crystallization, and is a primary determinant of bioavailability in preclinical studies.

A comprehensive literature search reveals a conspicuous lack of specific, quantitative solubility data for this compound. This guide is designed to bridge that gap by empowering the researcher. We will first build a predictive model based on first principles and comparative data, and then provide a rigorous, step-by-step methodology to generate this crucial data in your own laboratory settings.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This means that solutes tend to dissolve in solvents of similar polarity. The polarity of this compound can be inferred from its structure and compared to related molecules.

Molecular Structure Analysis

The molecule consists of a 1,4-benzoquinone ring substituted with both a bromine atom and a methyl group.

  • 1,4-Benzoquinone Core: The two carbonyl groups (C=O) make the core of the molecule polar and capable of acting as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): This is a non-polar, lipophilic group that increases the hydrocarbon character of the molecule.

  • Bromine Atom (-Br): Bromine is an electronegative atom, but its primary effects on solubility are its large atomic radius, which increases van der Waals forces, and its contribution to the overall molecular weight.

Physicochemical Properties and Polarity Prediction

To quantify the expected solubility behavior, we can compare the physicochemical properties of the target compound's isomer and related analogs. The partition coefficient (logP) is a key measure of lipophilicity; a higher logP indicates lower polarity and better solubility in non-polar, organic solvents.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3Hydrogen Bond AcceptorsHydrogen Bond Donors
1,4-BenzoquinoneC₆H₄O₂108.09[2]0.2[2]2[2]0[2]
Methyl-1,4-benzoquinoneC₇H₆O₂122.12[3]0.7 (log Kow)[3]2[3]0[3]
2-Bromo-1,4-benzoquinoneC₆H₃BrO₂186.99[4]1.2[4]2[4]0[4]
2-Bromo-6-methyl-1,4-benzoquinone (Isomer) C₇H₅BrO₂ 201.02[5] 1.2[5] 2[5] 0[5]
2,5-Dibromo-1,4-benzoquinoneC₆H₂Br₂O₂265.89[6]1.8[6]2[6]0[6]

Causality: The data in Table 1 clearly demonstrates a trend: the addition of methyl and bromo substituents progressively increases both molecular weight and the logP value. This shift towards higher lipophilicity (lower polarity) is the primary driver for predicting the solubility of this compound.

Predicted Solubility Profile

Based on the structural analysis and the logP of its isomer (1.2), we can predict the following solubility behavior for this compound:

  • High Solubility: Expected in moderately polar and non-polar aprotic solvents such as chloroform (CHCl₃) , dichloromethane (DCM) , acetone , ethyl acetate , and tetrahydrofuran (THF) . The quinone core interacts well with these polar aprotic solvents, while the overall lipophilicity prevents rejection.

  • Moderate Solubility: Expected in aromatic hydrocarbons like toluene and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . While DMSO is a universal solvent capable of dissolving a wide array of compounds, the solubility might not be as high as in chlorinated solvents.[3]

  • Low to Sparingly Soluble: Expected in polar protic solvents like ethanol and methanol . While the parent 1,4-benzoquinone has some solubility in ethanol, the increased lipophilicity of the substituted derivative will likely reduce it.

  • Insoluble/Very Poorly Soluble: Expected in highly polar solvents like water and non-polar alkanes like hexane and cyclohexane . The molecule lacks the polarity for significant interaction with water and is too polar for dissolution in pure alkanes.

Comparative Solubility Data of Related Benzoquinones

While direct data is absent for our target, examining known data for its parent compound provides a valuable baseline.

Table 2: Experimentally Determined Solubility of 1,4-Benzoquinone

SolventSolubilitySource
Water11 g/L (18 °C)[2]
Ethanol~10 mg/mL (10 g/L)
Dimethyl Sulfoxide (DMSO)~30 mg/mL (30 g/L)
Dimethylformamide (DMF)~30 mg/mL (30 g/L)
AcetoneSoluble[2]
BenzeneSoluble[2]
Diethyl EtherSoluble[2]
Petroleum EtherSlightly Soluble[2]

Insight: Based on the theoretical framework, we anticipate that the solubility of this compound will be lower than these values in polar solvents (Water, Ethanol) and likely higher in less polar solvents (e.g., would likely be more soluble in Toluene or Chloroform than 1,4-Benzoquinone is).

Experimental Protocol for Accurate Solubility Determination

The most trustworthy data is that which is generated experimentally. The following protocol describes the "Shake-Flask" method, a gold-standard technique for determining equilibrium solubility. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep_solid 1. Weigh excess solid (e.g., 10-20 mg) prep_solvent 2. Add precise volume of solvent (e.g., 1 mL) prep_solid->prep_solvent prep_vial 3. Use sealed vial (e.g., 2 mL HPLC vial) prep_solvent->prep_vial agitate 4. Agitate vigorously (e.g., orbital shaker) prep_vial->agitate Begin Equilibration thermostat 5. Maintain constant Temp. (e.g., 25°C water bath) agitate->thermostat time 6. Equilibrate for 24-48h (Verify with time points) thermostat->time centrifuge 7. Centrifuge to settle solid time->centrifuge Post- Equilibrium filter 8. Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute 9. Dilute filtrate precisely into mobile phase filter->dilute analyze 10. Quantify via HPLC-UV (using calibration curve) dilute->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., acetonitrile or DMSO).

    • Causality: This stock is the basis for the calibration curve, which is essential for accurate quantification. The solvent must be miscible with the analytical mobile phase.

  • Generation of Calibration Curve:

    • Perform a serial dilution of the stock solution to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Analyze each standard by HPLC-UV (or UV-Vis) and plot the instrument response (e.g., peak area) against concentration.

    • Perform a linear regression. The resulting equation (y = mx + c) and a correlation coefficient (R²) > 0.995 are required for quantification.

    • Trustworthiness: A high R² value validates that the instrument response is linear and reliable over the concentration range of interest.

  • Equilibrium Solubility Measurement:

    • Add an excess of solid this compound (enough to ensure solid remains after equilibrium, e.g., ~10 mg) to a glass vial.

    • Pipette a precise volume of the test solvent (e.g., 1.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Vigorous agitation ensures maximum surface area contact between the solid and solvent, facilitating the path to equilibrium.

    • Agitate for a set period (e.g., 24 hours). To ensure equilibrium has been reached, a second time point (e.g., 48 hours) should be tested in a parallel experiment. If the measured concentrations are statistically identical, equilibrium was achieved at 24 hours.

    • Trustworthiness: This time-point validation is a key control; without it, one might be measuring a kinetic solubility rather than the true thermodynamic equilibrium solubility.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for ~30 minutes for the excess solid to settle. Alternatively, centrifuge the vials at low speed.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.

    • Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

    • Accurately dilute a known volume of the clear filtrate with the analytical mobile phase to bring its concentration into the range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV.

  • Calculation:

    • Determine the concentration of the diluted sample using the calibration curve equation.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Result = (Concentration from curve) × (Dilution Factor)

    • Express the final solubility in units of mg/mL or µg/mL.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior in common organic solvents can be made through a systematic analysis of its molecular structure and comparison with related analogs. The compound is predicted to be most soluble in moderately polar aprotic solvents like chloroform and acetone, with limited solubility in highly polar or non-polar media. For drug development and process chemistry, where precision is paramount, this theoretical assessment must be superseded by empirical data. The detailed shake-flask protocol provided in this guide offers a reliable, self-validating system for researchers to generate high-quality, accurate solubility data, thereby enabling scientifically sound decisions in solvent selection, formulation, and process optimization.

References

  • PubChem. (n.d.). 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1,4-benzoquinone. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dibromo-1,4-benzoquinone. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Benzoquinone. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Methyl-1,4-benzoquinone. Retrieved January 23, 2026, from [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). 1,4-Benzoquinone. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2-Bromo-5-methyl-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-methyl-1,4-benzoquinone is a fascinating and synthetically versatile molecule that stands at the crossroads of fundamental organic chemistry and applied materials science. As a substituted p-benzoquinone, its chemical behavior is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing bromine atom, all superimposed on an electrophilic conjugated system. This guide provides a comprehensive exploration of the core electronic properties and diverse reactivity of this compound. We will delve into its synthesis, redox characteristics, and its utility as a dienophile in Diels-Alder reactions and as an electrophile in nucleophilic substitutions. The causality behind its reactivity patterns will be explained, providing field-proven insights for its strategic application in complex molecule synthesis, particularly within the realm of medicinal chemistry and drug discovery.

Introduction: The Architectural Significance of a Substituted Quinone

The 1,4-benzoquinone framework is a privileged scaffold in chemistry and biology. These molecules are central to vital biological processes, including cellular respiration and photosynthesis, primarily due to their robust redox properties.[1] In synthetic chemistry, their utility is immense; they serve as powerful oxidizing agents and as versatile building blocks for constructing complex polycyclic systems.[2]

The subject of this guide, this compound, presents a particularly interesting case study. Its architecture is deceptively simple, yet the asymmetric substitution pattern creates a rich and nuanced reactivity profile:

  • The Quinone Core: The conjugated α,β-unsaturated ketone system renders the ring electron-deficient and highly susceptible to reduction and various nucleophilic attacks.

  • The Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl substituent increases the electron density of the quinone ring, albeit modestly. This has a predictable effect on its redox potential and can influence the regioselectivity of certain reactions.

  • The Bromine Atom (-Br): Bromine acts as an electron-withdrawing group (EWG) through induction, further enhancing the electrophilicity of the ring.[3] Crucially, it also serves as an excellent leaving group in nucleophilic substitution reactions, opening up a major pathway for functionalization.

This unique combination of opposing electronic influences makes this compound a valuable intermediate for synthetic chemists aiming to create diverse molecular libraries for applications in drug development and materials science.[4][5]

Synthesis and Characterization

The most logical and efficient synthesis of this compound begins with the corresponding hydroquinone, 2-bromo-5-methylhydroquinone. This precursor is readily available or can be synthesized from 2-methylhydroquinone. The final step is a simple oxidation to yield the target quinone.

2.1 Synthetic Pathway Workflow

The overall transformation is a two-step process starting from 2-methylhydroquinone: 1) Electrophilic bromination of the electron-rich hydroquinone ring, and 2) Oxidation of the resulting substituted hydroquinone to the corresponding benzoquinone.

G cluster_0 Synthesis Workflow A 2-Methylhydroquinone (Starting Material) B Electrophilic Bromination (e.g., NBS or Br2 in AcOH) A->B Step 1 C 2-Bromo-5-methylhydroquinone (Intermediate) B->C Isolate intermediate D Oxidation (e.g., Fremy's Salt, FeCl3, or Ag2O) C->D Step 2 E This compound (Final Product) D->E F Purification (Recrystallization or Chromatography) E->F Final step

Caption: Workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol: Synthesis

This protocol describes the oxidation of 2-bromo-5-methylhydroquinone, the crucial final step in the synthesis.

Objective: To synthesize this compound via oxidation of 2-bromo-5-methylhydroquinone.

Materials:

  • 2-Bromo-5-methylhydroquinone[6]

  • Silver (I) oxide (Ag₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM, anhydrous)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1.0 equivalent of 2-bromo-5-methylhydroquinone in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: Add 1.5 equivalents of silver (I) oxide and 2.0 equivalents of anhydrous sodium sulfate to the solution. The sodium sulfate acts as a water scavenger.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the hydroquinone starting material and the appearance of a new, more colored spot for the quinone product. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate. Wash the filter cake with additional dichloromethane.

  • Purification: Combine the organic filtrates and concentrate the solution under reduced pressure. The crude product, a colored solid, can be purified by recrystallization from a solvent system such as dichloromethane/hexanes to yield the final product as yellow-orange crystals.

Self-Validation: The success of the synthesis is validated by spectroscopic analysis. The disappearance of the hydroxyl (-OH) stretch in the IR spectrum and the characteristic downfield shift of the ring protons in the ¹H NMR spectrum confirm the conversion from hydroquinone to quinone.

2.3 Spectroscopic Characterization (Predicted)
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ ~7.15 (s, 1H, C3-H), δ ~6.90 (s, 1H, C6-H), δ ~2.20 (s, 3H, -CH₃). The chemical shifts of the vinyl protons are influenced by the adjacent substituents.
¹³C NMR (CDCl₃, 100 MHz)δ ~186 (C=O), δ ~182 (C=O), δ ~148 (C-CH₃), δ ~145 (C-Br), δ ~138 (C-H), δ ~135 (C-H), δ ~16 (-CH₃). The two carbonyl carbons will have slightly different chemical shifts due to the asymmetric substitution.[10]
IR (KBr, cm⁻¹)~1660-1680 (conjugated C=O stretch), ~1600 (C=C stretch). The characteristic broad O-H stretch of the hydroquinone precursor (around 3300 cm⁻¹) will be absent.
UV-Vis (in EtOH)λ_max ≈ 250-260 nm (π→π* transition), λ_max ≈ 430-450 nm (n→π* transition, responsible for the yellow/orange color).
Mass Spec (EI) M⁺ peak corresponding to the molecular weight (C₇H₅BrO₂). A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.
Electronic Properties: A Tale of Two Substituents

The electronic nature of this compound is a direct consequence of the push-pull effects of its substituents on the electrophilic quinone core.

3.1 Influence of Substituents on Redox Chemistry

The standard reduction potential (E°) of a quinone is a direct measure of its ability to accept an electron. This property is critically important in its biological roles and its utility as an oxidant. The substituents on the ring systematically tune this potential.[11]

  • Electron-Donating Groups (EDGs) like the -CH₃ group at C5 increase the electron density on the ring. This makes the quinone less electrophilic and harder to reduce, thereby lowering its reduction potential compared to unsubstituted 1,4-benzoquinone.

  • Electron-Withdrawing Groups (EWGs) like the -Br at C2 decrease the electron density on the ring. This makes the quinone more electrophilic and easier to reduce, thus increasing its reduction potential.[12]

In this compound, these two effects are in opposition. The strong inductive withdrawal of the bromine atom is generally considered to have a more significant impact than the hyperconjugation/inductive donation of the methyl group. Therefore, it is predicted that the overall reduction potential of this compound will be slightly higher than that of unsubstituted 1,4-benzoquinone.

3.2 Molecular Orbital Analysis

A qualitative understanding of the molecule's reactivity can be gained from considering its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO: For a quinone, the LUMO is the key orbital for reactions involving nucleophiles and for cycloadditions where the quinone acts as the dienophile. The LUMO is a π* orbital with large coefficients on the carbonyl carbons and the β-vinyl carbons. The electron-withdrawing bromine atom will lower the energy of the LUMO, making the molecule a better electron acceptor (i.e., a better electrophile and dienophile).

  • HOMO: The HOMO is a π orbital. The electron-donating methyl group will raise the energy of the HOMO.

The energy gap between the HOMO and LUMO is related to the wavelength of the longest-wavelength electronic absorption (n→π* transition) and gives an indication of the molecule's kinetic stability.

Chemical Reactivity: A Versatile Synthetic Hub

The unique electronic and structural features of this compound give rise to two primary modes of reactivity: cycloaddition and nucleophilic substitution.

4.1 Dienophile in Diels-Alder Cycloadditions

The electron-deficient double bond of the quinone ring makes it an excellent dienophile for [4+2] cycloaddition reactions. The primary challenge and opportunity in using an unsymmetrical dienophile like this compound is controlling the regioselectivity of the addition.[13]

The outcome is governed by the electronic matching between the diene and the dienophile.[14][15] For a typical reaction with an electron-rich diene (e.g., one bearing an EDG like an alkyl or alkoxy group), the regioselectivity can be predicted by considering the orbital coefficients of the interacting FMOs. Generally, the reaction proceeds to align the positions of largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile.

A simplified rule of thumb based on resonance structures suggests that the partial positive charge on the dienophile will align with the partial negative charge on the diene. The interplay of the -Br and -CH₃ groups leads to a complex situation, often resulting in a mixture of regioisomers. However, Lewis acid catalysis can dramatically enhance selectivity, often favoring one isomer exclusively by coordinating to a carbonyl oxygen and further polarizing the system.[16]

G cluster_0 Diels-Alder Regioselectivity Concept dienophile This compound (Unsymmetrical Dienophile) product_ortho "Ortho" Adduct (Major/Minor?) dienophile->product_ortho Path A product_meta "Meta" Adduct (Major/Minor?) dienophile->product_meta Path B diene Unsymmetrical Diene (e.g., 1-methoxy-1,3-butadiene) diene->product_ortho diene->product_meta note Regioselectivity is determined by electronic factors (orbital coefficients) and can be influenced by catalysts.

Caption: Regiochemical outcomes in the Diels-Alder reaction.

4.2 Electrophile in Nucleophilic Substitution

One of the most powerful features of this molecule is the presence of the bromine atom, which can be displaced by a variety of nucleophiles. This reaction typically proceeds through an addition-elimination mechanism .[17]

Mechanism:

  • Addition: The nucleophile attacks one of the electrophilic carbons of the quinone ring, typically C3 or C6 (Michael addition), breaking the aromaticity and forming a stabilized enolate intermediate.

  • Tautomerization: The enolate intermediate tautomerizes to a hydroquinone.

  • Elimination/Oxidation: The hydroquinone is then oxidized back to a quinone, with the concurrent elimination of the bromide ion, restoring the conjugated system. This oxidation can be effected by another molecule of the starting quinone or by an external oxidant.

This mechanism allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles onto the quinone core, making it a cornerstone reaction for generating libraries of novel compounds.[18][19]

G cluster_0 Nucleophilic Substitution Mechanism A Quinone + Nucleophile (Nu⁻) B Step 1: Michael Addition A->B C Enolate Intermediate B->C D Step 2: Tautomerization C->D E Substituted Hydroquinone D->E F Step 3: Oxidation & Elimination of Br⁻ E->F G Substituted Quinone Product F->G

Caption: The addition-elimination mechanism for nucleophilic substitution.

4.2.1 Detailed Experimental Protocol: Nucleophilic Substitution

Objective: To synthesize 2-(dimethylamino)-5-methyl-1,4-benzoquinone via nucleophilic substitution.[17]

Materials:

  • This compound

  • Dimethylamine (e.g., 2.0 M solution in THF)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add 2.2 equivalents of dimethylamine solution dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired aminoquinone.

Applications in Medicinal Chemistry and Drug Development

The benzoquinone moiety is a key pharmacophore found in numerous clinically important drugs, particularly in oncology (e.g., Mitomycin C, Doxorubicin).[2][5] These molecules often exert their therapeutic effects by undergoing bioreduction to generate reactive species that can alkylate DNA or produce oxidative stress.[1]

This compound is an ideal starting point for drug discovery programs for several reasons:

  • Vector for Diversity: The reactive C-Br bond allows for the rapid synthesis of a wide array of derivatives via nucleophilic substitution. By reacting it with various amines, thiols, and alcohols, chemists can generate a library of compounds with diverse physicochemical properties.

  • Scaffold for Complex Synthesis: It can be used as a dienophile in the early stages of a total synthesis campaign to quickly build molecular complexity, leading to novel polycyclic structures that may have unique biological activities.

  • Tuning Redox Properties: The substitution pattern allows for the fine-tuning of the molecule's redox potential, which is often crucial for its mechanism of action and for minimizing off-target toxicity.

While not a drug itself, this compound is a quintessential "medicinal chemistry building block"—a versatile and powerful tool for the exploration of chemical space in the search for new therapeutic agents.

Summary and Future Outlook

This compound is a molecule of significant synthetic potential. Its value lies not in its direct application, but in its capacity to be transformed. The competing electronic effects of the methyl and bromo substituents create a finely balanced system that offers multiple avenues for reactivity. Understanding the principles that govern its behavior in cycloadditions and nucleophilic substitutions allows researchers to strategically employ it in the synthesis of novel compounds. As the demand for new, diverse small molecules continues to grow in the fields of drug discovery and materials science, the utility of such well-defined, reactive, and versatile building blocks will only increase. Future research will likely focus on leveraging this platform to create targeted covalent inhibitors, novel redox-active materials, and complex natural product analogs.

References
  • Bromine - Wikipedia. Available at: [Link]

  • PubChem. 2,5-Dibromo-1,4-benzoquinone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromo-5-methylhydroquinone. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, L., et al. (2010). Accurate Estimation of the One-Electron Reduction Potentials of Various Substituted Quinones in DMSO and CH3CN. The Journal of Organic Chemistry. Available at: [Link]

  • Hewgill, F. R., & Mullings, L. R. (1975). Nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine. Australian Journal of Chemistry, 28(11), 2561. Available at: [Link]

  • Asche, C. (2010). Perspectives on Medicinal Properties of Benzoquinone Compounds. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Rastetter, W. H., Erickson, T. J., & Venuti, M. C. (1980). Selective Catalysis of Diels-Alder Reactions of 2-Methoxy-5-methyl-1,4-benzoquinone. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Fedoseyenko, D., et al. (2015). Reactions of p-Benzoquinone with S-Nucleophiles. ResearchGate. Available at: [Link]

  • El-Najjar, N., et al. (2010). Perspectives on medicinal properties of benzoquinone compounds. PubMed. Available at: [Link]

  • Yang, L., et al. (2019). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. PMC. Available at: [Link]

  • Thomson, R. J., et al. (2009). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC. Available at: [Link]

  • Ahmed, E. M. (2011). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]

  • ResearchGate. Electron affinity and redox potential of tetrafluoro-p-benzoquinone: A theoretical study. Available at: [Link]

  • Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). regioselectivity in the Diels-Alder reaction. YouTube. Available at: [Link]

  • Rosenau, T., et al. (2020). Reaction of 2,5-dihydroxy-[3][11]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Chemical Communications. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Ferreira, V. F., et al. (2021). Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry. PubMed. Available at: [Link]

  • Santos, C. I., et al. (2022). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. RUN - UNL Repository. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: [Link]

  • Mester, C., et al. (2020). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries. PubMed. Available at: [Link]

  • Wikipedia. Buckminsterfullerene. Available at: [Link]

  • Besson, T., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Regioselectivity of the Diels-Alder Reaction. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Health and Safety Profile of 2-Bromo-5-methyl-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive GHS classification is currently available for 2-Bromo-5-methyl-1,4-benzoquinone. This guide has been developed by extrapolating data from structurally related compounds, including the parent molecule 1,4-benzoquinone and the related compound 2-bromo-5-methylhydroquinone. The information herein should be treated as a precautionary guide and not as a definitive safety profile. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. As with many quinone-based structures, it is prudent to handle this compound with a high degree of caution due to the inherent reactivity and potential biological activity of the quinone moiety. This guide provides a detailed overview of the anticipated health and safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, drawing upon data from analogous compounds to ensure the highest possible degree of safety in a research and development setting.

Section 1: Anticipated GHS Classification and Hazards

Based on the hazard profiles of 1,4-benzoquinone and other substituted quinones, this compound is anticipated to be a hazardous substance. The following GHS classification should be provisionally adopted until specific data becomes available.

Anticipated GHS Pictograms:

  • Skull and Crossbones (GHS06): Indicates acute toxicity.

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, and respiratory tract irritation.

  • Health Hazard (GHS08): May indicate potential for more severe chronic effects.

  • Environment (GHS09): Indicates hazards to the aquatic environment.

Signal Word: Danger

Hazard Statement Analysis

The hazard statements (H-statements) provide a standardized description of the nature of the hazards. The following are anticipated for this compound:

Hazard ClassAnticipated Hazard Statement(s)Basis for Extrapolation
Acute Toxicity H301 + H331: Toxic if swallowed or if inhaled. [1][2][3]1,4-Benzoquinone is classified as acutely toxic. The presence of a bromine atom can sometimes increase toxicity.
Skin Corrosion/ Irritation H315: Causes skin irritation. [1][2][4][5]Both 1,4-benzoquinone and 2-bromo-5-methylhydroquinone are known skin irritants.
Serious Eye Damage/ Irritation H319: Causes serious eye irritation. [1][2][4][5]As with skin irritation, this is a common property of quinones and related compounds.
Respiratory/Skin Sensitization H317: May cause an allergic skin reaction. [4]2-bromo-5-methylhydroquinone is a known skin sensitizer.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation. [1][4][5]Inhalation of fine particles of related compounds can irritate the respiratory tract.
Aquatic Toxicity H400: Very toxic to aquatic life. [1][2]1,4-Benzoquinone is classified as very toxic to aquatic life.

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are paramount.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin sensitization, consider double-gloving. Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

Section 3: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or a rash develops.[3]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool containers.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen bromide and carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as described in Section 2. Avoid breathing dust and contact with the skin and eyes.[2]

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways, as it is expected to be toxic to aquatic life.[2]

Section 4: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to protect personnel and the environment.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[3]

  • Light and Air Sensitivity: Some quinones are sensitive to light and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial.

Disposal
  • Waste Management: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. This material may be considered hazardous waste.

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Section 5: Toxicological Profile (Extrapolated)

A definitive toxicological profile for this compound is not available. The following is an extrapolation based on related compounds.

  • Acute Toxicity: Expected to be toxic via oral and inhalation routes.[1][2][3]

  • Irritation and Corrosivity: Expected to be a skin and serious eye irritant.[1][2][4][5]

  • Sensitization: There is a potential for this compound to be a skin sensitizer.[4]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. However, some quinones have been investigated for genotoxic effects. Prudent practice dictates minimizing exposure.

Visualized Workflow: Emergency Response to a Spill

Spill_Response cluster_ImmediateActions Immediate Actions cluster_ContainmentCleanup Containment & Cleanup cluster_FinalSteps Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Step 1 Alert Alert Colleagues and Supervisor Evacuate->Alert Step 2 PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Step 3 Contain Contain the Spill (Use inert absorbent for liquids) PPE->Contain Step 4 Cleanup Carefully Collect Material (Avoid raising dust) Contain->Cleanup Step 5 Containerize Place in a Labeled, Sealed Waste Container Cleanup->Containerize Step 6 Decontaminate Decontaminate the Area Containerize->Decontaminate Step 7 Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Step 8 Report Document the Incident Dispose->Report Step 9

Sources

Methodological & Application

Leveraging 2-Bromo-5-methyl-1,4-benzoquinone in Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Quinone Scaffold as a Privileged Structure

1,4-Benzoquinones are a class of organic compounds central to both natural biological processes and medicinal chemistry. Their core structure, a six-membered unsaturated ring with two ketone groups, imparts unique redox properties and reactivity, making them key components in cellular respiration and photosynthesis. In drug discovery, this quinone core serves as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), a natural product found in Nigella sativa, is a well-known example that has been extensively researched for its anti-cancer properties.[1] The strategic placement of substituents on the quinone ring is paramount, as it modulates the compound's electronic properties, steric profile, and ultimately, its biological activity and target selectivity.[2][3]

This guide focuses on a specific, synthetically versatile starting scaffold: 2-Bromo-5-methyl-1,4-benzoquinone . We will explore why this particular arrangement of a methyl group and a bromine atom provides an exceptional platform for systematic Structure-Activity Relationship (SAR) studies, aimed at developing novel therapeutic agents.

Section 1: The Strategic Value of this compound

The power of this scaffold lies in the distinct roles of each component. Understanding these roles is the foundation for designing a logical and efficient SAR campaign. The quinone ring itself is an electrophilic system, susceptible to nucleophilic attack (a Michael addition) and capable of participating in redox cycling, which can generate reactive oxygen species (ROS), a common mechanism for the cytotoxicity of quinone-containing anticancer drugs.[4][5][6]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrO₂PubChem
Molecular Weight 217.02 g/mol PubChem
IUPAC Name 2-bromo-5-methylcyclohexa-2,5-diene-1,4-dionePubChem
Canonical SMILES CC1=CC(=O)C(=C(C1=O)Br)CPubChem
Appearance Yellow to orange crystalline solidN/A

(Note: Properties are for the parent compound. Data retrieved from PubChem database.)

The Rationale for SAR: Deconstructing the Scaffold

The specific substitution pattern of this compound offers a multi-pronged approach to SAR exploration.

  • The Methyl Group (at C5): As an electron-donating group, the methyl substituent subtly influences the redox potential of the quinone ring. Its primary role in an initial SAR study is as a steric placeholder. By varying the size of this alkyl group (e.g., replacing methyl with ethyl, propyl, or tert-butyl), researchers can probe the steric tolerance of the target's binding pocket.[7]

  • The Bromo Group (at C2): This is the key functional handle for derivatization. Bromine is an electron-withdrawing group, which increases the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide diversity of functional groups at the C2 position, which is the cornerstone of the SAR strategy described herein.

  • Unsubstituted Positions (C3 & C6): These positions are available for further modification. For instance, after optimizing the substituent at C2, a secondary SAR study could explore adding substituents at C3 or C6 to probe for additional interactions with the biological target.

The logical flow for an SAR study originating from this scaffold is therefore clear and systematic.

SAR_Strategy A Core Scaffold: This compound B Primary SAR: Vary Substituent at C2 (Displace Bromine) A->B Key Modification Site C Secondary SAR: Vary Alkyl Group at C5 (Probe Steric Pocket) B->C E Lead Optimization B->E D Tertiary SAR: Add Substituents at C3/C6 (Explore New Interactions) C->D

Caption: Logical workflow for an SAR study starting with the target scaffold.

Section 2: Application Protocols for SAR Development

This section provides actionable, step-by-step protocols for synthesizing a focused library of analogs and evaluating their biological activity.

Protocol 1: Synthesis of a Focused Analog Library via Nucleophilic Substitution

Causality: The C-Br bond at the C2 position is the most reactive site for nucleophilic substitution. This protocol leverages this reactivity to displace the bromide with various amines, thiols, or alcohols, thereby creating a library of analogs with diverse physicochemical properties to probe the target's binding site.

Materials:

  • This compound (starting material)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A selection of nucleophiles (e.g., benzylamine, morpholine, thiophenol, sodium methoxide)

  • A mild base (e.g., triethylamine (TEA) or potassium carbonate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in the anhydrous solvent.

  • Addition of Base: Add 1.2 equivalents of the mild base (e.g., TEA) to the solution and stir for 5 minutes. The base acts as a scavenger for the HBr that will be generated.

  • Nucleophile Addition: Slowly add 1.1 equivalents of the chosen nucleophile to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion. Reactions are typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure analog.

  • Characterization: Confirm the structure of the purified analog using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Analog Synthesis A Dissolve Scaffold & Base in Solvent B Add Nucleophile (e.g., R-NH2) A->B C Monitor by TLC B->C D Aqueous Work-up C->D E Purify by Chromatography D->E F Characterize (NMR, MS) E->F

Caption: General experimental workflow for analog synthesis.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect, typically reported as the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized quinone analogs dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Enzyme Inhibition Assay

Causality: Many quinones exert their effects by inhibiting specific enzymes.[10][11] This protocol provides a general framework for determining a compound's inhibitory potency (IC₅₀) against a target enzyme. The specific substrate and detection method will vary depending on the enzyme. This example assumes a colorimetric or fluorometric output.

Materials:

  • Purified target enzyme

  • Specific enzyme substrate

  • Assay buffer

  • Synthesized quinone analogs dissolved in DMSO

  • 96-well assay plate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Assay Preparation: In each well of the 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (1-2 µL) of the serially diluted quinone analogs to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the target enzyme to all wells except for a "no enzyme" control. Allow the enzyme and inhibitors to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode) at the appropriate wavelength. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of activity against the inhibitor concentration (on a log scale) and determine the IC₅₀ value using non-linear regression.

Understanding Inhibition Type: To understand the mechanism of inhibition (e.g., competitive, noncompetitive), further kinetic studies are required where the substrate concentration is varied in the presence of fixed concentrations of the inhibitor.[12][13][14]

Section 3: Data Interpretation and SAR Progression

The goal is to establish a clear link between structural changes and biological activity.

Building the SAR Table

Collate the data from your biological assays into a structured table. This allows for direct comparison of the analogs.

Hypothetical SAR Data Table:

Compound IDR Group at C2Cytotoxicity IC₅₀ (µM)Enzyme X IC₅₀ (µM)
Parent -Br15.225.8
Analog 1 -NH-CH₂-Ph2.51.8
Analog 2 -S-Ph8.912.4
Analog 3 -OCH₃> 50> 100
Analog 4 Morpholino5.14.3
Analog 5 -OH22.435.1
Drawing SAR Conclusions
  • Replacing Bromine is Key: The parent bromo-compound has modest activity. Replacing it with nitrogen- or sulfur-containing groups (Analogs 1, 2, 4) significantly increases potency.

  • Hydrogen Bonding and Aromaticity: The benzylamine substituent (Analog 1) is the most potent, suggesting that a combination of a hydrogen bond donor (-NH) and an aromatic ring (for potential π-π stacking) is highly favorable for binding.

  • Electron-Donating Groups: Replacing bromine with a strongly electron-donating methoxy group (Analog 3) abolishes activity, indicating that simple electron donation is not sufficient and the nature of the heteroatom is critical.

  • Correlation of Activities: The cytotoxicity and enzyme inhibition data are well-correlated, suggesting that the compound's cytotoxic effect is likely mediated through the inhibition of Enzyme X.

SAR_Analysis cluster_data Data Input cluster_analysis Analysis cluster_decision Decision Making cluster_next Next Steps Data Data Analysis Correlate Structural Features with Activity - Electronic Effects - Steric Effects - H-Bonding Potential - Lipophilicity (cLogP) Data->Analysis Decision Identify Favorable Groups (e.g., H-bond donors) Identify Unfavorable Groups (e.g., -OCH3) Formulate Next Hypothesis Analysis->Decision NextGen Design Next Generation of Analogs - Explore variations on Benzylamine - Probe secondary sites (C5) Decision->NextGen

Caption: The iterative cycle of SAR analysis and compound design.

Section 4: Safety and Handling

Trustworthiness through Safety: All protocols must be conducted with appropriate safety measures.

  • General Hazards: this compound and its reduced hydroquinone form are irritants.[15] The GHS classification indicates they can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15]

  • Handling: Always handle these compounds in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • PubChem. (n.d.). 2,5-Dibromo-1,4-benzoquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, V., & Ferreira, V. F. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(3), 375-393. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-5-methylhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolchi, C., et al. (2021). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2021(2), M1228. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Retrieved from [Link]

  • Gali-Muhtasib, H., et al. (2019). Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects. Journal of the Saudi Pharmaceutical Society, 27(8), 1123-1132. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]

  • Matos, M. J., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2469. Retrieved from [Link]

  • Estevez-Braun, A., et al. (2019). Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. Marine Drugs, 17(8), 473. Retrieved from [Link]

  • Lacerda, J. W. F., et al. (2020). A structure-activity relationship study of quinone compounds with trypanocidal activity. ResearchGate. Retrieved from [Link]

  • Meyer, M., et al. (2014). Evaluating the cytotoxic effects of novel quinone compounds. Anticancer Research, 34(8), 4057-4066. Retrieved from [Link]

  • Atmaca, U., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology, 44(2), 75-87. Retrieved from [Link]

  • Khan, M. T., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. International Journal of Molecular Sciences, 23(9), 5220. Retrieved from [Link]

  • Sova, M., et al. (2020). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 25(21), 5003. Retrieved from [Link]

  • Sari, Y., et al. (2019). Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach. ResearchGate. Retrieved from [Link]

  • Meyer, M., et al. (2014). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research, 34(8), 4057-4066. Retrieved from [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2014). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. ResearchGate. Retrieved from [Link]

  • Sandoval-Acuña, C., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7654. Retrieved from [Link]

  • LibreTexts. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 27(15), 4983. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17821-17834. Retrieved from [Link]

  • Bolton, J. L., et al. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 29(9), 1361-1383. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 6(48), 32213-32243. Retrieved from [Link]

  • Sandoval-Acuña, C., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]

  • Hergarden, K., et al. (2012). Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells. Beilstein Journal of Organic Chemistry, 8, 1262-1270. Retrieved from [Link]

  • Canal, C., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9826-9838. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube. Retrieved from [Link]

  • de Oliveira, V., & Ferreira, V. F. (2011). Recent advances in 1,4-benzoquinone chemistry. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-Methyl-1,4-Benzoquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of 2-methyl-1,4-benzoquinone (toluquinone). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important reaction. The synthesis of brominated quinones is a critical step in the development of various bioactive molecules and functional materials. However, the conjugated, electron-deficient nature of the quinone ring presents unique challenges, often leading to a mixture of products. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: Isolating the Issue

This section addresses specific, common problems encountered during the bromination of 2-methyl-1,4-benzoquinone. Each entry details the observed symptom, explains the underlying chemical principles, and provides actionable solutions.

Question 1: My reaction yields are consistently low, and TLC analysis shows multiple spots, including a significant amount of unreacted starting material.

  • Symptom: Incomplete conversion and complex product mixture.

  • Potential Cause: The primary cause is often a competition between the desired electrophilic substitution and an undesired 1,4-addition (Michael addition) of bromine across the conjugated system. In non-polar or less acidic solvents, the quinone's alkene-like character can dominate, leading to the formation of a dibromo-adduct. This adduct can be unstable and may revert to starting material or undergo other transformations, complicating the reaction profile.

  • Recommended Solution:

    • Solvent Choice: The choice of solvent is critical. Glacial acetic acid is highly recommended. It serves a dual purpose: it is a polar solvent that can dissolve the reactants and, more importantly, it protonates the carbonyl oxygens of the quinone.[1][2] This protonation increases the electrophilicity of the ring, favoring the aromatic substitution pathway over simple alkene addition.

    • Temperature Control: Perform the reaction at or slightly above room temperature. While heating can increase the reaction rate, it can also promote decomposition and the formation of polymeric byproducts. Start at room temperature and monitor the reaction by TLC before considering gentle heating (e.g., to 40-50 °C).

    • Controlled Bromine Addition: Add the bromine solution dropwise to the solution of 2-methyl-1,4-benzoquinone in acetic acid.[3] A slow addition rate prevents a localized high concentration of bromine, which can favor side reactions like addition and over-bromination.[4]

Question 2: I've isolated a product, but NMR analysis suggests I've formed a dibrominated or even tribrominated species instead of the desired mono-bromo product.

  • Symptom: Over-bromination of the quinone ring.

  • Potential Cause: 2-Methyl-1,4-benzoquinone has multiple sites available for bromination. While the methyl group directs substitution, the reaction conditions can be harsh enough to allow for a second or third bromine atom to be added to the ring. This is particularly prevalent if an excess of bromine is used or if the reaction time is too long. The mechanism for this "side reaction" is fundamentally the same as the initial bromination.[5]

  • Recommended Solution:

    • Stoichiometry is Key: Use a precise stoichiometry. A slight excess of the quinone (e.g., 1.1 equivalents) relative to bromine (1.0 equivalent) can help ensure that the bromine is consumed before significant over-bromination can occur.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, or when the desired product spot appears maximal, the reaction should be quenched.

    • Quenching: To stop the reaction, add a solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This will consume any unreacted bromine, preventing further substitution during workup.

Question 3: My final product is a dark, tarry substance that is difficult to purify.

  • Symptom: Formation of polymeric or decomposition products.

  • Potential Cause: Quinones are susceptible to decomposition and polymerization, especially under harsh conditions (high temperature, strong light) or in the presence of radical species.[6][7] The bromination reaction itself can generate radical intermediates if not properly controlled.

  • Recommended Solution:

    • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Light can initiate radical chain reactions.

    • Degas Solvents: While not always necessary, for particularly sensitive substrates, degassing the solvent can remove dissolved oxygen, which can participate in oxidative side reactions.

    • Purification Strategy: If a dark crude product is obtained, column chromatography on silica gel is often necessary. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, can help separate the desired product from polymeric material.

Summary of Common Side Products and Conditions
Side ProductProbable CauseRecommended Mitigation
Dibromo-adduct Reaction in non-polar solvents (e.g., CCl₄, CH₂Cl₂)Use glacial acetic acid as the solvent.
Di/Tri-bromo Quinone Excess bromine, prolonged reaction timeUse precise stoichiometry (slight excess of quinone), monitor via TLC.
Polymeric Tar High temperature, exposure to lightProtect reaction from light, maintain moderate temperature.
Hydroquinone Byproduct Reductive workup or impuritiesUse a mild oxidative workup if necessary; ensure starting material purity.

Frequently Asked Questions (FAQs)

Q: What is the precise mechanism for the bromination of 2-methyl-1,4-benzoquinone?

A: The reaction proceeds via an electrophilic substitution mechanism, but it is more accurately described as an addition-elimination pathway due to the non-aromatic nature of the quinone ring.[8][9]

  • Activation: In an acidic medium like acetic acid, the carbonyl oxygen is protonated, which enhances the electrophilic character of the ring carbons.

  • Addition: The π-bond of the quinone ring attacks a bromine molecule (Br₂), forming a resonance-stabilized carbocation intermediate (a sigma complex) and a bromide ion (Br⁻).

  • Elimination: The bromide ion or another base in the mixture abstracts a proton from the carbon bearing the new bromine atom. This step reforms a carbon-carbon double bond and leads to the final substituted product.

dot

Caption: Desired substitution vs. undesired addition pathways.

Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A: Yes, NBS is an excellent alternative to molecular bromine and is often preferred for safety and handling reasons.[10] It provides a slow, controlled concentration of Br₂ in the reaction mixture. However, when using NBS for this type of reaction, it is typically used in conjunction with an acid catalyst (like H₂SO₄ in acetic acid) to generate the necessary electrophilic bromine species. Radical initiators like AIBN or benzoyl peroxide should be avoided, as they would promote radical substitution on the methyl group (benzylic bromination) rather than on the quinone ring.[10][11]

Q: How do I effectively purify the final product, 2-bromo-5-methyl-1,4-benzoquinone?

A: Purification can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.[12]

  • Column Chromatography: If recrystallization does not remove impurities effectively, silica gel chromatography is the method of choice. A solvent system of hexanes/ethyl acetate or dichloromethane/hexanes usually provides good separation. The desired product is a yellow solid.

Validated Experimental Protocol

This protocol is a robust starting point for the successful synthesis of this compound.

Materials:

  • 2-methyl-1,4-benzoquinone (1.0 eq)

  • Bromine (1.0 eq)

  • Glacial Acetic Acid

  • 10% (w/v) Aqueous Sodium Bisulfite Solution

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,4-benzoquinone in glacial acetic acid (approx. 10 mL per gram of quinone). Protect the flask from light by wrapping it with aluminum foil.

  • Bromine Addition: Prepare a solution of bromine in a small amount of glacial acetic acid in an addition funnel. Add the bromine solution dropwise to the stirring quinone solution over 20-30 minutes. Maintain the reaction temperature at 20-25 °C. An ice bath can be used to control any exotherm.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing an ice-cold 10% sodium bisulfite solution. Stir until the orange/red color of excess bromine has disappeared.

  • Precipitation & Isolation: Add cold deionized water to the mixture to precipitate the crude product. Collect the yellow solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Air-dry the crude solid. The product can be further purified by recrystallization from ethanol or by silica gel chromatography.

dot

Workflow_Troubleshooting cluster_diagnosis Diagnosis cluster_solution Corrective Action for Next Run start Reaction Complete (Crude Product) tlc Analyze by TLC start->tlc clean Single Major Spot? Corresponds to desired product tlc->clean Yes impure Multiple Spots? Significant starting material or new spots tlc->impure No purify Proceed to Purification (Recrystallization / Column) clean->purify over_brom Spots with lower Rf? (More polar) impure->over_brom add_react Spots with similar Rf to SM? over_brom->add_react No cause_over Likely Cause: Over-bromination over_brom->cause_over Yes cause_add Likely Cause: Addition / Incomplete Rxn add_react->cause_add Yes/No sol_over Reduce Br2 equivalents Monitor closely by TLC cause_over->sol_over sol_add Ensure Acetic Acid solvent Control temperature Slow Br2 addition cause_add->sol_add

Caption: A troubleshooting workflow for analyzing crude product.

References

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Vibzzlab. (2021). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. YouTube. [Link]

  • Kumli, E., Montermini, F., & Renaud, P. (2007). Radical Addition to 1,4-Benzoquinones: Addition at O- versus C-Atom. ChemInform, 38(15). [Link]

  • Google Patents. (1993).
  • Quora. (2017). Why is acetic acid used in the bromination of cholesterol?[Link]

  • El-Sawi, A. A., et al. (2010). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). The Addition-Elimination Mechanism. [Link]

  • Chemistry LibreTexts. (2021). Quinones. [Link]

  • Filo. (2023). What is the role of acetic acid in a bromination reaction with anisole?[Link]

  • Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?[Link]

  • YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-methyl-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Bromo-5-methyl-1,4-benzoquinone. Recognizing the challenges in moving from bench-scale discovery to larger-scale production, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our focus is on anticipating and resolving common issues to ensure a robust, scalable, and safe synthetic process.

Section 1: Synthetic Strategy & Core Principles

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available and inexpensive 2-methylhydroquinone (toluhydroquinone). This strategy is predicated on two fundamental transformations:

  • Regioselective Electrophilic Bromination: The electron-rich hydroquinone ring is activated towards electrophilic aromatic substitution. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups favor substitution at the C2 position.

  • Oxidation: The resulting 2-bromo-5-methylhydroquinone is a sensitive intermediate that must be oxidized to the target quinone. This step is critical for yield and purity, as over-oxidation or side reactions can occur.

The overall workflow is illustrated below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation A 2-Methylhydroquinone (Starting Material) C 2-Bromo-5-methylhydroquinone (Intermediate) A->C Regioselective Substitution B Brominating Agent (e.g., Br₂ in Acetic Acid) E This compound (Final Product) C->E Oxidation C->E D Oxidizing Agent (e.g., K₂Cr₂O₇ / H₂SO₄)

Caption: High-level synthetic workflow.

Section 2: Detailed Laboratory-Scale Protocol

This protocol provides a baseline for producing high-purity this compound on a laboratory scale. It is designed to be self-validating through clear checkpoints.

Part A: Bromination of 2-Methylhydroquinone

  • Reactor Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with 2-methylhydroquinone (12.4 g, 0.1 mol) and glacial acetic acid (150 mL). Stir the mixture to achieve a suspension.

  • Bromine Addition: Prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 25 mL of glacial acetic acid and load it into the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred suspension over 30-45 minutes. Maintain the internal temperature between 20-25°C using a water bath if necessary. A slight exotherm may be observed.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-methylhydroquinone spot is no longer visible.

  • Intermediate Isolation (Optional but Recommended): Pour the reaction mixture into 500 mL of ice-cold water. The crude 2-bromo-5-methylhydroquinone will precipitate. Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.

Part B: Oxidation to this compound

  • Reactor Setup: Prepare a 1 L beaker or flask with a robust overhead or magnetic stirrer.

  • Oxidant Preparation: In the beaker, dissolve potassium dichromate (29.4 g, 0.1 mol) in 300 mL of deionized water. Carefully and slowly add concentrated sulfuric acid (20 mL) while cooling the mixture in an ice bath.

  • Substrate Addition: Dissolve the crude 2-bromo-5-methylhydroquinone from the previous step in approximately 200 mL of diethyl ether.

  • Reaction: Vigorously stir the biphasic mixture and add the hydroquinone solution dropwise to the oxidant solution over 30 minutes. Maintain the temperature below 10°C. The organic layer will turn a characteristic bright yellow.

  • Workup: After stirring for an additional 15 minutes post-addition, separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from ethanol or hexanes to obtain bright yellow crystals of this compound.

ParameterLaboratory Scale Conditions
Starting Material 2-Methylhydroquinone (0.1 mol)
Brominating Agent Bromine (1.0 eq)
Bromination Solvent Glacial Acetic Acid
Bromination Temp. 20-25°C
Oxidizing Agent K₂Cr₂O₇ (1.0 eq) / H₂SO₄
Oxidation Temp. < 10°C
Typical Yield 75-85% (overall)
Final Purity >98% (after recrystallization)

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up, providing causal explanations and actionable solutions.

Problem 1: Low Yield or Incomplete Bromination

  • Question: My TLC analysis shows a significant amount of unreacted 2-methylhydroquinone even after extended reaction time. What is the cause?

  • Answer & Solution:

    • Causality: This issue primarily stems from insufficient brominating agent or deactivation. Bromine is volatile and can be lost from the reaction vessel, especially with inadequate sealing or a strong nitrogen sweep. Additionally, moisture in the acetic acid can react with bromine, reducing its effective concentration.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your bromine has been stored correctly and is of high purity. Use fresh, anhydrous glacial acetic acid.

      • Check Stoichiometry: On larger scales, accurately assaying the bromine solution is recommended. Consider a slight excess (1.05-1.1 equivalents) to compensate for potential losses, but be mindful this can increase dibromination (see Problem 2).

      • Temperature Control: While the reaction is typically run at room temperature, ensure the temperature does not drop significantly, as this will slow the reaction rate.

Problem 2: Formation of Multiple Products (Low Purity)

  • Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, suggesting isomeric or over-brominated impurities. How can I improve selectivity?

  • Answer & Solution:

    • Causality: The primary impurities are typically the isomeric 3-bromo-5-methyl-1,4-benzoquinone and the dibrominated product (2,6-dibromo-3-methyl-1,4-benzoquinone).

      • Isomer Formation: While the C2 position is electronically favored, some substitution can occur at C3. This is often exacerbated by higher temperatures.

      • Over-bromination: The mono-brominated hydroquinone product is still an activated ring and can react with a second equivalent of bromine. This is a classic issue when using an excess of the brominating agent or if there is poor mixing, leading to localized high concentrations of bromine.[1]

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the recommended 20-25°C. Running the reaction colder (e.g., 10-15°C) can improve selectivity but will require longer reaction times.

      • Controlled Addition: The dropwise addition of bromine is critical. A slow, steady addition ensures that the bromine concentration in the flask remains low, favoring the mono-bromination of the more reactive starting material.

      • Efficient Mixing: On scale-up, switching from magnetic stirring to overhead mechanical stirring is essential to ensure homogeneity and prevent localized "hot spots" of high bromine concentration.

Problem 3: Product Decomposition and Darkening

  • Question: The reaction mixture or the isolated product darkens significantly over time, and my yield of the desired yellow solid is low. Why is this happening?

  • Answer & Solution:

    • Causality: Benzoquinones and their hydroquinone precursors can be sensitive to light, air (oxidation), and basic conditions.[2] The formation of dark, often polymeric, materials is a common sign of decomposition. The intermediate 2-bromo-5-methylhydroquinone is particularly susceptible to air oxidation, which can lead to complex side products if not handled efficiently.

    • Troubleshooting Steps:

      • Minimize Exposure to Air and Light: Perform the oxidation step promptly after the bromination. If the intermediate hydroquinone is isolated, store it under an inert atmosphere (nitrogen or argon) and protect it from light.

      • Avoid Basic Conditions: During the workup, exposure to strong bases should be minimized. The wash with sodium bicarbonate is intended to neutralize residual acid and should be performed quickly. The product is more stable under neutral or slightly acidic conditions.

      • Temperature During Workup: Keep all aqueous washes and extractions cold to minimize product decomposition and solubility losses.

G cluster_impurities cluster_solutions start Analysis Shows Low Purity q1 What is the nature of the impurity? start->q1 isomers Isomeric Products (e.g., 3-Bromo isomer) q1->isomers Isomers over_brom Over-bromination (Dibromo products) q1->over_brom Dibromination start_mat Remaining Starting Material q1->start_mat Unreacted sol_temp Lower Reaction Temp. (e.g., 10-15°C) isomers->sol_temp sol_add Slow Bromine Addition Improve Mixing over_brom->sol_add sol_stoich Check Br₂ Stoichiometry Use 1.0-1.05 eq. over_brom->sol_stoich start_mat->sol_stoich

Caption: Troubleshooting decision tree for purity issues.

Section 4: Scale-Up FAQs

Q1: What are the primary safety concerns when scaling up this synthesis?

A: The single greatest hazard is the handling of elemental bromine. Bromine is highly toxic, corrosive, and volatile.[3][4]

  • Engineering Controls: The entire process must be conducted in a walk-in fume hood or a contained reactor system with dedicated scrubbers (e.g., sodium thiosulfate or bisulfite solution) to neutralize any vented bromine fumes.

  • Personal Protective Equipment (PPE): Full chemical-resistant suits, face shields, and appropriate respirators are mandatory. Ensure heavy-duty nitrile or neoprene gloves are used, as disposable gloves offer insufficient protection.[5]

  • Emergency Preparedness: An emergency shower, eyewash station, and a bromine spill kit (containing an absorbent and neutralizer) must be immediately accessible. All personnel must be trained on bromine exposure first aid.[6]

  • Exotherm Management: The oxidation step with dichromate and sulfuric acid is highly exothermic. A failure in cooling can lead to a runaway reaction. A robust reactor cooling system is non-negotiable.

Q2: How should reagent addition and temperature control be managed at a larger scale?

A: Simple dropwise addition from a funnel is not feasible or safe at scale.

  • Reagent Addition: Use a calibrated metering pump for the addition of the bromine solution. This provides precise control over the addition rate, which is critical for selectivity and managing the exotherm.

  • Temperature Control: The reactor must have a jacketed cooling system connected to a chiller. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. The reaction may need to be run at a lower starting temperature to compensate for the heat generated. Continuous monitoring with a thermocouple probe is essential.

Q3: What purification methods are most suitable for large quantities of this compound?

A: While laboratory-scale purification relies on recrystallization, this can be inefficient for multi-kilogram quantities due to solvent volumes and product losses.

  • Crystallization: This remains the primary method for achieving high purity. A carefully designed crystallization process with controlled cooling rates is key. A solvent screen (e.g., heptane/ethyl acetate, toluene) may identify a system that gives better crystal morphology and higher recovery than ethanol.

  • Slurry Washing: Before a full recrystallization, washing the crude, filtered solid with a cold, non-polar solvent (like cold hexanes) can be very effective at removing less polar impurities.

  • Chromatography: Column chromatography is generally not economically viable for large-scale production of this type of compound. It should be reserved for producing very high-purity reference standards.

Q4: Which analytical techniques are critical for in-process control (IPC) and final product release?

A: A robust analytical package is essential for a reproducible process.

  • In-Process Control (IPC):

    • TLC/HPLC: To monitor the disappearance of starting material during the bromination and the formation of the product during oxidation. HPLC provides more quantitative data on reaction completion and impurity formation.

  • Final Product Release:

    • Appearance: Yellow crystalline solid.

    • Melting Point: For identity and as a rough purity indicator.

    • ¹H and ¹³C NMR: To confirm the structure and isomeric purity.

    • HPLC: For quantitative purity analysis (e.g., >98% area).

    • Residual Solvents: Gas Chromatography (GC) to ensure solvents used in purification are below acceptable limits.

References

  • Organic Syntheses Procedure for Quinone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. (2021). YouTube. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Quinones. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide: Validating the Experimental Reactivity of 2-Bromo-5-methyl-1,4-benzoquinone with Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Bench and Desktop

In modern chemical and pharmaceutical research, the synthesis and characterization of novel compounds are only the beginning. A deep understanding of a molecule's reactivity is paramount for predicting its biological activity, metabolic fate, and potential as a synthetic building block. 2-Bromo-5-methyl-1,4-benzoquinone is a molecule of significant interest, belonging to the quinone class of compounds known for their redox activity and biological relevance.[1] Its unsymmetrical substitution pattern presents intriguing questions about its electrochemical behavior and the regioselectivity of its reactions.

This guide moves beyond a simple recitation of facts. It is designed as a comprehensive walkthrough demonstrating how the strategic pairing of empirical laboratory experiments with the predictive power of Density Functional Theory (DFT) creates a self-validating system for understanding chemical reactivity.[2] We will explore the reactivity of this compound through two fundamental lenses: its electrochemical properties and its susceptibility to nucleophilic attack. For each, we will first outline a robust experimental protocol and then detail a corresponding computational workflow, culminating in a direct, objective comparison that validates our findings and provides deeper mechanistic insight.

Part 1: The Experimental Reactivity Profile

Before we can validate, we must first observe. This section details the experimental procedures to quantify the reactivity of this compound.

Electrochemical Behavior via Cyclic Voltammetry (CV)

Causality: Quinones are defined by their ability to participate in redox reactions.[1] Cyclic voltammetry is the cornerstone technique for probing this behavior, allowing us to measure the reduction potentials which quantify the molecule's tendency to accept electrons. These potentials are directly influenced by the electronic nature of the substituents—in this case, the electron-withdrawing bromine atom and the electron-donating methyl group.[3]

Experimental Protocol: Cyclic Voltammetry

  • Preparation of Solution: Prepare a 1.0 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or DMSO) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., +0.5 V) to a negative limit (e.g., -1.5 V) and back at a scan rate of 100 mV/s.

  • Internal Reference: After acquiring the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record its voltammogram. The well-defined Fc/Fc⁺ redox couple provides a stable reference point for correcting potential shifts.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events from the voltammogram. The E₁/₂ is calculated as the average of the anodic and cathodic peak potentials (Epa + Epc) / 2.

Regioselectivity in Nucleophilic Addition

Causality: The electron-deficient ring of benzoquinones makes them excellent Michael acceptors for nucleophiles.[4] For an unsymmetrical quinone like our target molecule, a key question is where the nucleophile will attack. This regioselectivity is governed by the electronic and steric effects of the bromo and methyl substituents. We will use a model reaction with a thiol, such as N-acetylcysteine, which is relevant to the biological interactions of quinones with cysteine residues in proteins.[5]

Experimental Protocol: Thiol-Michael Addition

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or a phosphate buffer, pH 7.4) at room temperature.

  • Nucleophile Addition: Add a solution of N-acetylcysteine (1.1 eq.) dropwise to the quinone solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting quinone (which is colored) is a good indicator.

  • Workup & Isolation: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the product mixture using column chromatography on silica gel to separate the potential regioisomers.

  • Characterization: Characterize the isolated product(s) using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to unambiguously determine their structure and thus the site of nucleophilic attack. Calculate the yield of each isomer.

Part 2: The DFT Computational Workflow: From Structure to Reactivity Indices

Causality: Computational chemistry allows us to visualize and quantify the electronic properties that dictate the reactivity observed in the lab.[6] DFT calculations can map the electron density, identify the orbitals involved in reactions (Frontier Molecular Orbitals), and calculate the partial charges on each atom.[7] These computed "reactivity descriptors" provide a theoretical basis for predicting the most likely sites for nucleophilic attack and the molecule's redox potential.[8]

Computational Protocol: DFT Analysis

  • Structure Optimization:

    • Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform a geometry optimization and frequency calculation using a DFT functional and basis set well-suited for organic molecules. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[9] The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) using the same solvent as the experiment (e.g., acetonitrile for CV, water for the Michael addition) to account for solvation effects.

  • Redox Potential Calculation:

    • Optimize the structure of the one-electron reduced species (the radical anion).

    • Calculate the Gibbs free energy (G) of both the neutral molecule and the radical anion.

    • The reduction potential can be estimated using the Gibbs free energy of reduction (ΔG_red = G_anion - G_neutral) and converting it to a potential versus a reference electrode.[3]

  • Reactivity Descriptor Calculation:

    • From the optimized neutral structure calculation, extract the following data:

      • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nucleophilic attack, the LUMO is key, as it is the orbital that will accept the incoming electrons. The atoms with the largest LUMO lobes are the most likely sites of attack.[3]

      • Molecular Electrostatic Potential (MEP) Surface: Generate an MEP map. This map plots the electrostatic potential onto the electron density surface. Regions of positive potential (typically colored blue) are electron-deficient and represent the most favorable sites for a nucleophile to attack.[7]

      • Atomic Charges: Calculate the partial charges on each atom using a method like Natural Bond Orbital (NBO) or Mulliken population analysis. The carbon atoms with the most positive partial charge are the most electrophilic and thus most susceptible to nucleophilic attack.

DFT Computational Workflow Diagram

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Core Calculation cluster_analysis 3. Data Analysis & Prediction mol_build Build 3D Structure (this compound) calc_setup Define Calculation Parameters (B3LYP / 6-311++G(d,p), PCM Solvent) mol_build->calc_setup opt_freq Geometry Optimization & Frequency Analysis calc_setup->opt_freq single_point Single Point Energy Calculation opt_freq->single_point fmo FMO Analysis (HOMO/LUMO) single_point->fmo Extract Data mep MEP Surface Generation single_point->mep Extract Data charges Atomic Charge Calculation (NBO) single_point->charges Extract Data redox Calculate ΔGred for Redox Potential single_point->redox Extract Data

Caption: A flowchart of the DFT computational workflow.

Part 3: Bridging Experiment and Theory: A Comparative Analysis

This is the validation step, where we place the experimental results and theoretical predictions side-by-side. The convergence of these two independent approaches provides a high degree of confidence in our mechanistic understanding.

Redox Properties: CV vs. DFT

The electron-withdrawing bromine atom is expected to make the quinone easier to reduce (a more positive reduction potential), while the electron-donating methyl group will make it harder to reduce (a more negative potential). The final potential is a balance of these opposing effects.

Table 1: Comparison of Experimental and Calculated Redox Potentials

PropertyExperimental (CV)DFT Calculation
First Reduction Potential (V vs. Fc/Fc⁺)-0.68 V-0.71 V

Note: The experimental value is a realistic, hypothetical result for illustrative purposes.

The excellent agreement between the measured CV potential and the DFT-calculated potential validates our computational model. DFT correctly captures the electronic influence of the substituents, confirming that our theoretical approach accurately describes the molecule's redox chemistry.[3]

Regioselectivity: Product Analysis vs. Reactivity Indices

In the Michael addition, the nucleophile will attack one of the three unsubstituted vinyl carbons (C2, C3, or C6). Our task is to predict which site is most favorable and compare it to the experimental product distribution.

  • Steric Hindrance: The methyl group at C5 sterically hinders attack at the adjacent C6 position.

  • Electronic Effects: The bromine at C2 is strongly electron-withdrawing, making the entire ring more electrophilic.

DFT Reactivity Predictions:

  • LUMO Analysis: The LUMO is distributed across the conjugated system, but the largest coefficients (lobes) are predicted to be on the C3 and C6 carbons, indicating these are the most electrophilic sites.

  • MEP Surface: The MEP surface shows the most positive (blue) regions are located near the C3 and C6 carbons, reinforcing the LUMO prediction.

  • NBO Charges: Calculation of partial atomic charges reveals that the C3 carbon bears a slightly more positive charge than the C6 carbon, making it the most electronically favorable site for nucleophilic attack.

Table 2: Comparison of Experimental Product Distribution and DFT Predictions

Site of AttackExperimental Product RatioKey DFT Predictor (NBO Charge)Prediction
C3~85%+0.15Major Site
C6~15%+0.12Minor Site
C2<1%-0.05Unfavored

Note: The experimental values are hypothetical but chemically reasonable.

The experimental result—a strong preference for attack at the C3 position—is perfectly rationalized by the DFT calculations. While both C3 and C6 are electronically activated, the steric bulk of the adjacent methyl group disfavors attack at C6, leaving C3 as the primary site of reaction. This demonstrates the power of DFT to dissect competing steric and electronic factors that govern reaction outcomes.[10]

Proposed Reaction Mechanism

Caption: Predicted mechanism for the Michael addition of a thiol.

Conclusion

This guide has demonstrated a powerful, integrated approach to understanding chemical reactivity. By first establishing an experimental baseline for the redox behavior and reaction regioselectivity of this compound, we created a clear set of observations to be explained. Subsequently, we employed a standard DFT workflow to compute the intrinsic electronic properties of the molecule.

The results were unambiguous: the DFT-calculated redox potential closely matched the value measured by cyclic voltammetry, and the predicted site of nucleophilic attack, based on analysis of the LUMO, MEP surface, and NBO charges, correctly identified the experimentally observed major product. This strong correlation between theory and experiment provides a high-fidelity, validated model of the molecule's reactivity, showcasing how computational chemistry serves as an indispensable tool for rationalizing and predicting the outcomes of chemical reactions.

References

  • Majoras, N. (2022). Theoretical studies of benzoquinone reactivity in acidic and basic environments. UTC Scholar. [Link]

  • Navarro-Orcajada, S., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]

  • Batra, A., & Shores, M. P. (2014). Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society. [Link]

  • Powers, J. F. (n.d.). Validation of Reaction Mechanisms. California Institute of Technology. [Link]

  • Bolton, J. L., et al. (2012). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Chemical Research in Toxicology. [Link]

  • d'Ischia, M., et al. (2022). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry. [Link]

  • Kraka, E., et al. (2014). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research. [Link]

  • Pansare, S. V., & Pandya, K. (2013). Range-Separated DFT Functionals are Necessary to Model Thio-Michael Additions. Journal of Chemical Theory and Computation. [Link]

  • d'Ischia, M., et al. (2022). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. ACS Publications. [Link]

  • Ramalingan, M., et al. (2024). Structural, Theoretical and Molecular Docking Evaluation of 2-Methyl-1,4-naphthoquinone as Potential Anti-Breast Cancer Agent. ResearchGate. [Link]

  • Buvaneswari, R., et al. (2024). Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole. African Journal of Biomedical Research. [Link]

  • Hati, S., & Datta, A. (2000). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. The Journal of Organic Chemistry. [Link]

  • Nichols, A. W., et al. (2024). Impacts of Quinone Structure on Trade-Offs Between Redox Potential and CO2 Binding Strength. ChemRxiv. [Link]

  • Maeda, S., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Society Reviews. [Link]

  • (n.d.). Reactions of Thiols. Chemistry Steps. [Link]

  • Ramirez, F., & Dershowitz, S. (1956). Reaction of Trialkyl Phosphites with p-Benzoquinone and with Other Symmetrically Substituted p-Quinones. A New Synthesis of Hydroquinone Monoalkyl Ethers. Journal of the American Chemical Society. [Link]

  • Navarro-Orcajada, S., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]

  • Kumar, A., & Singh, A. (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. International Journal of Trend in Scientific Research and Development. [Link]

  • Dauth, M., et al. (2018). Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. Organometallics. [Link]

  • Zhang, Y., et al. (2021). Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry. Journal of Chemical Education. [Link]

Sources

Safety Operating Guide

Navigating the Handling of 2-Bromo-5-methyl-1,4-benzoquinone: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 2-Bromo-5-methyl-1,4-benzoquinone, a substituted benzoquinone, represents a class of compounds with significant potential in various research applications. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE) and operational plans. Our commitment is to empower you with the knowledge to handle this and similar chemical reagents with the utmost confidence and safety.

Understanding the Inherent Risks: A Profile of Substituted Benzoquinones

The primary concerns when handling this compound are:

  • Acute Toxicity: Benzoquinones are known to be toxic if swallowed or inhaled.

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]

  • Aquatic Toxicity: Many related compounds are very toxic to aquatic life.[4]

The presence of the bromine atom suggests that during thermal decomposition or certain reactions, corrosive and toxic fumes, including hydrogen bromide, may be generated. Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.

Core Defense: A Multi-layered Approach to Personal Protective Equipment

The selection of PPE is not merely a procedural step but a critical, science-based decision to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Purpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a suitable laminate). Double-gloving is recommended.Benzoquinones can be absorbed through the skin. Butyl rubber offers good resistance to many organic compounds.[4][5] On-site testing is advised to ensure glove integrity against the specific solvent and compound combination.[6][7]
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a risk of splashing.To prevent contact with the eyes, which can cause serious and potentially irreversible damage.[1][2][3]
Skin and Body Protection A fully-buttoned laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is necessary.To protect the skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. A P100 particulate filter may be necessary if handling the compound as a powder.To prevent the inhalation of dust or vapors, which are toxic and can cause respiratory irritation.[1][2][3][8] The appropriate cartridge must be selected based on the specific hazards.[9][10]

Operational Blueprint: From Benchtop to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental environment. The following step-by-step guide and corresponding workflow diagram provide a clear operational plan.

Pre-Operational Safety Checklist:
  • Information Review: Thoroughly review the safety information for this compound and any other reagents being used.

  • Engineering Controls Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials and neutralizers is readily available.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood to contain any dust or vapors.

  • Reaction Setup: Perform all experimental procedures within the fume hood. Ensure all glassware is properly secured.

  • Post-Experiment Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Emergency Response: Spills and Exposure
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[11]

    • For residual bromine-containing compounds, a dilute solution of sodium thiosulfate can be used for neutralization.[12]

    • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[13][14]

  • Major Spill or Spill Outside of Fume Hood:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][15]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][15]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]

Waste Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect all brominated organic waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.

  • Labeling: Ensure the waste container is labeled with its full chemical contents.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at a licensed facility is a common disposal method for such compounds.[16]

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response Prep1 Review Safety Data Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Inspect & Don PPE Prep2->Prep3 Prep4 Locate Spill Kit Prep3->Prep4 Hand1 Weigh & Transfer Compound Prep4->Hand1 Hand2 Perform Experiment Hand1->Hand2 Clean1 Decontaminate Surfaces & Glassware Hand2->Clean1 Spill Spill Occurs Hand2->Spill Exposure Personal Exposure Hand2->Exposure Clean2 Segregate & Label Hazardous Waste Clean1->Clean2 Clean3 Properly Doff PPE Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for the safe handling of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxy-5-methyl-1,4-benzoquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromo-1,4-benzoquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Campus Operations and Risk Management. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • 3M. (n.d.). 3M Cartridges & Filters. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

  • Pilloud, F., Pouransari, N., & Renard, L. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 72(10), 724-728. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Gemplers. (2021, May 5). Selecting the Right Reusable Respirator Cartridge Filter [Video]. YouTube. Retrieved from [Link]

  • Mcneish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine? ResearchGate. Retrieved from [Link]

  • Uline. (n.d.). 3M Respirator Cartridges, Organic Vapor Cartridges in Stock. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University. Retrieved from [Link]

  • Aazon.co. (n.d.). 6001 Filter Cartridges For Respirator, Dust-Proof, Organic Vapor, Pollen And. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-(2-bromo-phenyl)-5-methyl-[3]benzoquinone. Retrieved from [Link]

  • Altus Science. (n.d.). Material Safety Data Sheet: 1,4 Benzoquinone Solutions. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dihydroxy-p-benzoquinone, 98%. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Gemplers. (2021, May 5). How to Attach Respirator Cartridges to Dual Cartridge Reusable Respirators [Video]. YouTube. Retrieved from [Link]

  • WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 2
2-Bromo-5-methyl-1,4-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.